2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone
Description
Properties
Molecular Formula |
C27H28ClN3O2S |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(2-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C27H28ClN3O2S/c1-6-33-22-10-8-7-9-20(22)21(32)16-34-24-15-23(27(3,4)5)29-26-25(17(2)30-31(24)26)18-11-13-19(28)14-12-18/h7-15H,6,16H2,1-5H3 |
InChI Key |
AHNVJKMNONYZKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Sulfanylation via Thiol Reagents
- Reagents : Thiophenols or mercaptides (e.g., thiourea derivatives).
- Conditions : Basic media (e.g., K₂CO₃) in DMF or DMSO, 80–100°C.
- Example : Reaction of 7-bromo-pyrazolo[1,5-a]pyrimidine with sodium thiolate yields the sulfanyl derivative.
Table 2: Sulfanylation Conditions and Outcomes
| Substrate | Reagent | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 7-Bromo-core | NaSH | DMF, 90°C, 6 hr | 72 | |
| 7-Chloro-core | Thiophenol | K₂CO₃, DMSO, 100°C | 65 |
Coupling of 1-(2-Ethoxyphenyl)ethanone
The ethanone moiety is introduced via:
Friedel-Crafts Acylation
Suzuki-Miyaura Cross-Coupling
- Reagents : 1-(2-Ethoxyphenyl)acetyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄).
- Conditions : Aqueous base (e.g., K₂CO₃), THF/H₂O, 80°C.
Table 3: Cross-Coupling for Ethanone Incorporation
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, boronic acid | THF/H₂O, 80°C, 12 hr | 58 | |
| Friedel-Crafts | AcCl, AlCl₃ | CH₂Cl₂, 0°C, 2 hr | 48 |
Multi-Step Synthesis Workflow
Step 1: Pyrazolo[1,5-a]pyrimidine Core
- Cyclocondensation : React β-enaminone (e.g., 4-chlorophenyl enaminone) with NH-3-aminopyrazole in DMF at 100°C for 12 hours.
- Alkylation : Introduce tert-butyl group at position 5 using tert-butyl bromide and K₂CO₃ in DMF (yield: 68%).
Step 2: Sulfanylation
- Halogenation : Brominate the core at position 7 using NBS in CCl₄ (yield: 80%).
- Thiol Exchange : Treat with NaSH in DMF at 90°C for 6 hours (yield: 72%).
Step 3: Ethanone Coupling
- Boronic Acid Synthesis : Prepare 1-(2-ethoxyphenyl)acetyl boronic acid via Miyaura borylation.
- Cross-Coupling : React with sulfanyl-pyrazolo[1,5-a]pyrimidine using Pd(PPh₃)₄ in THF/H₂O (yield: 58%).
Final Yield : ~30% (cumulative from three steps).
Optimization Strategies
Microwave-Assisted Synthesis
Electrochemical Methods
- Chalcogenation : Direct sulfanylation via electrochemical C-H activation (yield: 75–90%).
- Setup : Undivided cell, graphite electrodes, TBABF₄ electrolyte.
Table 4: Electrochemical Sulfanylation Outcomes
| Substrate | Chalcogenide | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 7-Bromo-core | Ph₂S₂ | CH₃CN, 10 mA, 1 hr | 75 | |
| 7-Chloro-core | Ph₂Se₂ | CH₃CN, 10 mA, 1 hr | 86 |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrimidine Core
Table 1: Substituent and Property Comparison
Key Differences and Implications
Substituent Effects at the 5-Position: The tert-butyl group in the target compound and analogs (e.g., ) provides steric hindrance and lipophilicity, favoring interactions with hydrophobic binding pockets.
This contrasts with amine-morpholinyl () or pyrimidinone () groups, which may prioritize solubility or hydrogen-bond networking.
Biological Activity Trends: Compounds with morpholinylpropyl amines () show improved solubility and are often used in central nervous system targets due to blood-brain barrier penetration.
Biological Activity
The compound 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(2-ethoxyphenyl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[1,5-a]pyrimidine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 465.0 g/mol. The presence of a sulfanyl group enhances its reactivity, while the tert-butyl and chlorophenyl moieties contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.0 g/mol |
| Key Functional Groups | Tert-butyl, Chlorophenyl, Sulfanyl |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory properties : By modulating key signaling pathways involved in inflammation.
- Anticancer activity : Through the inhibition of cell growth and induction of apoptosis in cancer cells.
- Enzyme inhibition : Potentially acting as an inhibitor for enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
Antibacterial Activity
Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine structure exhibit varying degrees of antibacterial activity. For instance, derivatives have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis . The sulfanyl group is often associated with enhanced antibacterial properties due to its ability to form covalent bonds with bacterial enzymes.
Enzyme Inhibition
A study on similar compounds demonstrated strong inhibitory activity against urease and AChE . The inhibition of these enzymes can lead to therapeutic effects in conditions like peptic ulcers and Alzheimer's disease.
Case Studies
- Study on Anticancer Activity :
- Antibacterial Screening :
Toxicity Profile
The toxicity assessment of similar compounds revealed favorable profiles, with certain derivatives maintaining over 90% cell viability at concentrations significantly higher than their MIC values . This suggests a promising therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
